Tris(dibenzylideneacetone)diplatinum(0) CAS 63782-74-1 properties
Tris(dibenzylideneacetone)diplatinum(0) CAS 63782-74-1 properties
An In-Depth Technical Guide to Tris(dibenzylideneacetone)diplatinum(0)
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Platinum(0) Precursor
Tris(dibenzylideneacetone)diplatinum(0), denoted as [Pt₂(dba)₃], is an air-stable organometallic complex that serves as a valuable source of soluble, zerovalent platinum. While its palladium counterpart, [Pd₂(dba)₃], is a ubiquitous catalyst in cross-coupling chemistry, the platinum analogue offers a unique reactivity profile for distinct catalytic transformations.[1] The dibenzylideneacetone (dba) ligands, derived from the condensation of acetone and benzaldehyde, are easily displaced, allowing the Pt(0) center to enter catalytic cycles for a variety of synthetic applications, most notably in hydrosilylation reactions.[2] This guide provides a comprehensive overview of the core properties, structure, and applications of [Pt₂(dba)₃], offering field-proven insights for its effective utilization in research and development.
Core Properties and Characteristics
[Pt₂(dba)₃] is typically a yellow to orange or purple-black solid, soluble in common organic solvents like chloroform, benzene, and THF, which facilitates its use in homogeneous catalysis.[3][4] Its stability in air is a significant practical advantage over many other Pt(0) sources, simplifying handling and storage.
| Property | Data | Reference(s) |
| CAS Number | 63782-74-1 | [1] |
| Molecular Formula | C₅₁H₄₂O₃Pt₂ | [5] |
| Molecular Weight | 1093.03 g/mol | |
| Appearance | Yellow to orange or purple-black solid | [3] |
| Oxidation State | Pt(0) | [3] |
| Solubility | Soluble in organic solvents such as chloroform, benzene, and THF. | [3][4] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Air-sensitive in solution. | [6] |
Molecular Structure and Solution Dynamics: A Deeper Look
For a long time, the precise structure of [M₂(dba)₃] complexes was a subject of considerable debate. However, recent high-field NMR spectroscopy and molecular modeling studies have provided a detailed picture of the [Pt₂(dba)₃] structure in solution.[7]
The complex features two platinum atoms bridged by the three dba ligands. These ligands are not passive placeholders; their conformation is integral to the complex's structure. The three dba ligands adopt s-cis,s-trans, s-trans,s-cis, and s-trans,s-trans conformations, orienting themselves uniformly around the central Pt₂ core.[7] The Pt(0) centers are primarily bound to the alkene moieties of the dba ligands.
Caption: Workflow for Pt₂(dba)₃ activation in hydrosilylation.
Potential in Cross-Coupling: An Extrapolation from Palladium Chemistry
While less explored for platinum, the extensive use of [Pd₂(dba)₃] in cross-coupling reactions provides a logical framework for investigating the potential of [Pt₂(dba)₃]. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are cornerstones of modern synthesis, particularly in drug development. [8]These reactions rely on the facile oxidative addition of the Pd(0) catalyst to an aryl halide. Platinum complexes are also capable of oxidative addition and subsequent catalytic steps, though their reactivity thresholds and substrate scope often differ from palladium. Researchers may find that [Pt₂(dba)₃] offers complementary reactivity or selectivity for specific, challenging cross-coupling transformations where palladium catalysts are less effective.
Experimental Protocol: Alkyne Hydrosilylation
The following is a representative, self-validating protocol for the hydrosilylation of a terminal alkyne using [Pt₂(dba)₃]. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To catalyze the addition of triethylsilane to 1-octyne.
Materials:
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Tris(dibenzylideneacetone)diplatinum(0) [Pt₂(dba)₃] (CAS 63782-74-1)
-
1-Octyne (freshly distilled)
-
Triethylsilane (freshly distilled)
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Anhydrous toluene (from a solvent purification system or stored over molecular sieves)
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Schlenk flask and standard inert atmosphere glassware
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Magnetic stirrer and stir bar
Protocol:
-
System Inerting (Causality: Exclusion of O₂/H₂O): Assemble the Schlenk flask with a stir bar and condenser under a positive pressure of dry argon or nitrogen. Flame-dry the glassware under vacuum and backfill with inert gas three times. This is critical as the active catalytic species are sensitive to oxygen and moisture, which can lead to catalyst deactivation and side reactions.
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Catalyst Preparation (Causality: Accurate Dosing): In a glovebox or under a positive flow of inert gas, weigh 10.9 mg (0.01 mmol, 0.1 mol%) of [Pt₂(dba)₃] and add it to the Schlenk flask. The use of a stable precursor allows for accurate weighing in a controlled environment.
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Reagent Addition (Causality: Controlled Stoichiometry): Add 10 mL of anhydrous toluene to the flask to dissolve the catalyst. Via syringe, add 1-octyne (1.10 g, 10.0 mmol, 1.0 equiv). Follow this with the dropwise addition of triethylsilane (1.28 g, 11.0 mmol, 1.1 equiv) over 5 minutes. A slight excess of the silane ensures complete consumption of the limiting alkyne. Dropwise addition helps to control any initial exotherm.
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Reaction Execution (Causality: Thermal Energy Input): Heat the reaction mixture to 60 °C with vigorous stirring. The elevated temperature facilitates the dynamic transformation of the precatalyst into the active species and increases the rate of the catalytic cycle.
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Monitoring (Causality: Verifying Completion): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or ¹H NMR. Look for the disappearance of the starting alkyne. The reaction is typically complete within 2-4 hours.
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Work-up and Purification (Causality: Isolation of Product): Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the vinylsilane product.
Conclusion and Future Outlook
Tris(dibenzylideneacetone)diplatinum(0) is more than just a heavier analogue of its palladium counterpart. It is a stable, versatile, and effective Pt(0) precursor with demonstrated utility in hydrosilylation catalysis, where it operates through a dynamic, multi-species "cocktail" mechanism. [2]While its potential in other areas like cross-coupling remains less explored, the fundamental principles of organometallic chemistry suggest fertile ground for future research. For scientists and developers seeking to access novel reactivity or overcome challenges in catalysis, [Pt₂(dba)₃] represents a valuable and powerful tool worthy of investigation.
References
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Royal Society of Chemistry. Examination of Pt2dba3 as a “cocktail”-type catalytic system for alkene and alkyne hydrosilylation reactions. [Link]
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- Google Patents. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex.
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